Solorinine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
160098-90-8 |
|---|---|
Molecular Formula |
C15H23NO5 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
methyl 2-(dimethylamino)-4-(4-hydroxy-3,5-dimethoxyphenyl)butanoate |
InChI |
InChI=1S/C15H23NO5/c1-16(2)11(15(18)21-5)7-6-10-8-12(19-3)14(17)13(9-10)20-4/h8-9,11,17H,6-7H2,1-5H3 |
InChI Key |
CFZNGZOOAKOGEE-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCC1=CC(=C(C(=C1)OC)O)OC)C(=O)OC |
Canonical SMILES |
CN(C)C(CCC1=CC(=C(C(=C1)OC)O)OC)C(=O)OC |
Synonyms |
solorinine |
Origin of Product |
United States |
Biosynthesis of Solorinine in Lichen Symbioses
General Principles of Lichen Secondary Metabolite Biosynthesis
Lichens, which are symbiotic associations predominantly between a fungus (mycobiont) and an alga or cyanobacterium (photobiont), are renowned for producing a diverse array of secondary metabolites. wikipedia.orgwikipedia.orghmdb.ca These compounds, often accumulated extracellularly as crystals or amorphous forms, can constitute a significant portion of the lichen's dry weight and play crucial roles in their adaptation to often harsh environmental conditions, including protection against UV radiation and herbivory. wikipedia.orgwikipedia.orghmdb.cafishersci.ptnih.gov The biosynthesis of these metabolites is primarily attributed to the fungal partner and typically proceeds through three major biochemical pathways: the polyketide (acetyl-malonate) pathway, the shikimate pathway, and the mevalonate (B85504) pathway. wikipedia.orghmdb.canih.govnih.govwikipedia.orgfishersci.fiwikipedia.orgnih.gov
Polyketide Pathway Contributions
The polyketide pathway, also known as the acetyl-malonate pathway, is the most prevalent route for the biosynthesis of secondary metabolites in lichens. wikipedia.orgwikipedia.orgfishersci.fiwikipedia.org This pathway utilizes acetyl-CoA and malonyl-CoA as primary precursors, which are successively condensed by a class of enzymes called polyketide synthases (PKSs). wikipedia.orgwikipedia.orgfishersci.finih.govlipidmaps.org The products of this pathway are highly diverse and include a wide range of compounds such as depsides, depsidones, dibenzofurans, chromones, xanthones, and anthraquinones. wikipedia.orgnih.govwikipedia.orgfishersci.fiwikipedia.org For instance, Solorina crocea itself is known to produce anthraquinones like solorinic acid and norsolorinic acid, which are derivatives of the polyketide pathway, contributing to the lichen's distinct orange coloration. nih.govwikipedia.org
Shikimate and Mevalonate Pathway Interactions
Beyond the polyketide pathway, the shikimate and mevalonate pathways also contribute significantly to the chemical diversity of lichen secondary metabolites by providing essential precursors. wikipedia.orgnih.govnih.govwikipedia.orgnih.gov
The mevalonate pathway is primarily involved in the production of isoprenoids, including terpenes, steroids, and carotenoids. wikipedia.orgnih.govnih.govwikipedia.orgnih.gov These compounds play diverse roles in lichen physiology and ecology. The interaction between these pathways, often through the supply of common precursors or regulatory mechanisms, underpins the complex biosynthesis of the vast array of lichen substances. wikipedia.orgfishersci.ptwikipedia.org
Enzymatic Components of Solorinine Biosynthesis
Identification and Characterization of Key Biosynthetic Enzymes
This compound is characterized as a novel amino acid and a quaternary ammonium (B1175870) compound. nih.govnih.govuni.luctdbase.orgctdbase.org The biosynthesis of amino acids typically involves distinct metabolic pathways, often originating from intermediates of central carbon metabolism such as glycolysis or the tricarboxylic acid (TCA) cycle, and catalyzed by specific enzymes like aminotransferases, reductases, and synthases. wikipedia.orgwikipedia.orgfishersci.fi As of current literature, the specific enzymatic machinery and the precise biosynthetic pathway dedicated solely to this compound production in Solorina crocea have not been fully identified or characterized. While Solorina crocea is a known producer of this compound, detailed research findings on the enzymes directly responsible for its unique amino acid structure are still emerging.
Role of Polyketide Synthase Genes from Solorina crocea
Research has focused on the polyketide biosynthetic capabilities of Solorina crocea. A Type I polyketide synthase (PKS) gene from Solorina crocea has been successfully cloned and subjected to heterologous expression in the filamentous fungus Aspergillus oryzae. nih.govnih.govlipidmaps.orgguidetopharmacology.orgnih.gov These studies aim to elucidate the genetic basis of polyketide production in lichens and to explore the potential for producing lichen-derived compounds in controlled environments. However, it is crucial to note that polyketide synthases are involved in the biosynthesis of polyketides, a class of compounds distinct from amino acids. Therefore, while Solorina crocea utilizes PKS genes for the production of its polyketide-derived secondary metabolites (e.g., anthraquinones like solorinic acid), the cloned PKS gene is not directly implicated in the biosynthesis of this compound, given this compound's classification as an amino acid. nih.govnih.gov
Genetic and Genomic Studies of this compound Pathways
Genetic and genomic studies are increasingly vital for unraveling the complex biosynthetic pathways of lichen secondary metabolites. The availability of whole-genome sequences and metagenomic data for lichen-forming fungi, including Solorina crocea, is opening new avenues for research. nih.govnih.gov These studies involve the identification of biosynthetic gene clusters (BGCs), which are contiguous sets of genes in a genome that collectively encode the enzymes and regulatory proteins required for the synthesis of a specific natural product. fishersci.ptfishersci.fi
While significant progress has been made in identifying PKS gene clusters responsible for polyketide biosynthesis in various lichens, including Solorina crocea, the specific genetic and genomic underpinnings of this compound's biosynthesis are yet to be fully elucidated. The reporting of Solorina crocea's metagenome in 2022 represents a significant step, providing a comprehensive genetic blueprint that could facilitate future investigations into the unique metabolic pathways of this lichen, potentially leading to the discovery of genes and enzymes specifically involved in this compound production. nih.gov Further genetic and genomic analyses, perhaps employing comparative genomics and functional genomics approaches, will be instrumental in pinpointing the precise genes and enzymes that govern the biosynthesis of this novel amino acid.
Gene Cloning and Heterologous Expression Strategies
Gene cloning and heterologous expression are fundamental molecular biology techniques employed to study and produce specific proteins or metabolites outside their native host. scribd.com In the context of lichen secondary metabolites, these strategies involve isolating genes encoding biosynthetic enzymes and expressing them in more tractable laboratory hosts, such as Escherichia coli or filamentous fungi like Aspergillus oryzae. scribd.comfrontiersin.org This approach allows for the characterization of individual enzymes and the reconstruction of biosynthetic pathways. For instance, a gene for polyketide synthase has been cloned from Solorina crocea and transferred to Aspergillus oryzae to study polyketide biosynthesis. frontiersin.org However, specific research detailing the gene cloning and heterologous expression strategies directly applied to the biosynthesis of this compound has not been widely reported in the current literature. The complexity of lichen symbiosis and the often-uncharacterized nature of their metabolic pathways present challenges to such studies.
Metagenomic Approaches for Uncovering Biosynthetic Potential
Metagenomics, a culture-independent approach, offers a powerful means to explore the collective genetic material of microorganisms within an environmental sample, including complex symbiotic systems like lichens. researchgate.netmdpi.com This technique allows researchers to access the biosynthetic potential of uncultivated microorganisms and identify novel biosynthetic gene clusters (BGCs) that might otherwise remain undiscovered. researchgate.netfao.orgnih.gov A metagenome of Solorina crocea was reported in 2022, revealing DNA from its fungal component, its green algal photobiont (Coccomyxa solorinae), its cyanobiont (Nostoc), and associated bacteria and other fungi. wikipedia.orgnih.gov While the S. crocea metagenome provides a rich genetic resource, specific findings directly linking identified BGCs to the biosynthesis of this compound from this metagenomic analysis are not detailed in the currently available information. Metagenomic studies generally involve identifying BGCs based on conserved domains and then predicting the structures of the natural products they encode. fao.org
Phylogenetic Analysis of Biosynthetic Gene Clusters
Phylogenetic analysis of biosynthetic gene clusters (BGCs) is a crucial tool for classifying these clusters, inferring their evolutionary relationships, and predicting the types of metabolites they might produce. mushroomthejournal.comnih.govacs.orgnih.gov By comparing BGCs from different organisms, researchers can gain insights into the conservation and diversification of metabolic pathways. nih.govplos.org This analysis often involves examining key protein domains within the BGCs and constructing phylogenetic trees to show their evolutionary history. mushroomthejournal.comnih.gov In the absence of specifically identified biosynthetic gene clusters for this compound, a detailed phylogenetic analysis of this compound's BGCs cannot be presented based on the current research. However, such analyses are routinely applied to other lichen-derived BGCs to understand their origins and potential products. plos.org
Environmental and Symbiotic Regulation of this compound Production
The production of secondary metabolites in lichens, including compounds like this compound, is intricately linked to the unique symbiotic relationship between the mycobiont and its photobiont(s), as well as the environmental conditions they inhabit. researchgate.net
Influence of Photobiont and Mycobiont Interactions
The symbiotic interaction between the fungal mycobiont and the photosynthetic photobiont is fundamental to lichen physiology and the production of lichen-specific compounds. tandfonline.comresearchgate.netmushroomthejournal.comdoi.org The photobiont, typically a green alga or cyanobacterium, provides energy-rich carbohydrates (such as polyols like ribitol, erythritol, sorbitol, or glucose) to the mycobiont through photosynthesis. acs.orgacgpubs.org This consistent supply of carbon resources enables the mycobiont to invest energy into the synthesis of diverse secondary metabolites, which are often unique to the lichenized state. researchgate.netacs.org While the general principle suggests that the health and metabolic activity of both symbionts are crucial for the production of lichen substances, specific studies detailing how the interactions between the photobiont and mycobiont directly influence the biosynthesis or accumulation levels of this compound are not extensively documented. The distribution of this compound across different Solorina and Peltigera species, which can associate with different photobiont types, suggests a potential interplay, but direct mechanistic insights into this influence on this compound remain to be fully explored. researchgate.netwikipedia.org
Impact of Environmental Stressors on Biosynthetic Gene Expression
Lichens are known for their remarkable ability to thrive in extreme environments, often enduring significant environmental stressors such as fluctuations in light, temperature, desiccation, and nutrient availability. doi.orgresearchgate.net These stressors can induce changes in gene expression, leading to alterations in metabolic pathways and the production of various secondary metabolites, many of which play protective roles. doi.orgresearchgate.netmdpi.comnih.gov For instance, lichens can activate detoxification mechanisms and produce antioxidant compounds in response to oxidative stress caused by factors like intense sunlight or high salt concentrations. doi.org this compound itself has been noted for its antioxidant properties, suggesting a potential role in the lichen's response to environmental challenges. doi.orgresearchgate.net However, specific research directly investigating the impact of various environmental stressors on the biosynthetic gene expression specifically related to this compound production is not detailed in the provided search results. General studies on environmental stress influencing gene expression and secondary metabolite synthesis in lichens provide a contextual framework, indicating that such factors likely play a role in regulating this compound levels. researchgate.netnih.gov
Chemical Synthesis and Derivatization of Solorinine
Strategies for De Novo Total Synthesis of Solorinine
Despite the characterization of this compound as a natural product, detailed strategies for its de novo total chemical synthesis, which would involve constructing the molecule from simpler precursors, are not widely reported in the current scientific literature. The complexity inherent in synthesizing natural products, particularly those with multiple chiral centers and unique structural motifs like quaternary ammonium (B1175870) groups, often necessitates sophisticated synthetic routes.
Asymmetric synthesis, also known as enantioselective synthesis, is a critical area in organic chemistry aimed at producing a compound in a way that favors the formation of a specific enantiomer or diastereomer. Given that this compound is an amino acid and likely possesses specific stereochemistry in its natural form, an asymmetric synthetic approach would be crucial for replicating its biologically relevant enantiomer. General methods for the enantioselective synthesis of α-amino acids often involve strategies such as the amination of alkanoic acid derivatives, carboxylation of alkylamines and imines, or the use of chiral auxiliaries and catalysts. However, specific asymmetric synthetic routes tailored for the total synthesis of this compound have not been detailed in the examined research.
The development of efficient and scalable synthetic methodologies is paramount for the practical production of any chemical compound, especially for potential research or industrial applications. Such methodologies typically focus on optimizing reaction conditions, minimizing steps, maximizing yields, and ensuring cost-effectiveness and environmental sustainability. While the general principles of efficient and scalable synthesis are well-established in chemical synthesis, specific methodologies for the total synthesis of this compound that address these aspects are not described in the current body of accessible research.
Exploration of Asymmetric Synthetic Routes
Synthesis of this compound Analogues and Derivatives
The exploration of analogues and derivatives is a common strategy in chemical biology and medicinal chemistry to investigate structure-activity relationships or to develop compounds with modulated properties.
While there is no explicit mention of the synthetic design and preparation of this compound structural analogues aimed at modulating activity in the provided search results, it is known that naturally occurring homologues of this compound exist. For instance, a homologue of this compound, characterized by an NMe2 group instead of the NMe3+ quaternary ammonium structure, has been found alongside this compound in Peltigera praetextata. This natural variation suggests that structural modifications around the nitrogen center could be relevant for altering its properties. In broader contexts, the synthesis of analogues for other lichen compounds has been pursued to compare their activities. However, specific research findings on the synthetic preparation of this compound analogues to investigate or modulate its activity are not available.
Information regarding specific chemical modifications or functionalization reactions of this compound, such as electrophilic engagement, is not detailed in the currently available literature. Such investigations would typically explore how the molecule's functional groups (e.g., its amino acid backbone, hydroxyl groups, or the quaternary ammonium center) can be selectively reacted to introduce new functionalities or alter its chemical properties.
Biological Activities and Mechanistic Investigations of Solorinine
Antioxidant Activity and Oxidative Stress Modulation
The antioxidant capacity of a compound is typically evaluated through its ability to neutralize reactive oxygen species (ROS) and inhibit oxidative processes. Solorinine has been identified as a promising antioxidant compound, with studies exploring its efficacy in various in vitro assays. nih.govsmujo.id
In Vitro Scavenging of Reactive Oxygen Species (ROS)
Reactive Oxygen Species (ROS) are highly reactive molecules that can cause cellular damage. The ability of a compound to scavenge these radicals is a key indicator of its antioxidant potential.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the free radical scavenging activity of antioxidants. This compound has demonstrated significant activity in this regard. In a comparative evaluation of antioxidant activity, this compound exhibited an anti-oxidation activity with an EC50 value of 120 µmol/L. This activity was comparable to that of the standard antioxidant Trolox, which had an EC50 of 150 µmol/L. researchgate.net This suggests that this compound possesses a strong capacity to neutralize DPPH free radicals.
| Compound | Assay | EC50 (µmol/L) | Reference |
| This compound | DPPH | 120 | researchgate.net |
| Trolox | DPPH | 150 | researchgate.net |
Note: Data for this compound's specific ABTS radical scavenging activity has not been numerically reported in the reviewed literature for the isolated compound. nih.govsmujo.id
Superoxide (B77818) radicals (O₂⁻•) are a primary ROS that can lead to the formation of other more harmful reactive species. While this compound is recognized as a promising antioxidant, specific quantitative data regarding its isolated superoxide radical scavenging activity (SO.RSA) has not been numerically reported in comprehensive reviews. nih.govsmujo.id However, lichen extracts containing this compound have shown free radical-scavenging activity. researchgate.net
The hydroxyl radical (•OH) is one of the most reactive and damaging ROS. Investigations into the hydroxyl radical scavenging activity of isolated this compound have not yielded specific numerical data in the available systematic reviews. nih.govsmujo.id
Superoxide Radical Scavenging Activity
Inhibition of Lipid Peroxidation
Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, particularly in cell membranes, which can lead to cellular damage. While extracts containing this compound have been reported to exhibit potent anti-linoleic acid peroxidation activity, specific quantitative data for the inhibition of lipid peroxidation by isolated this compound has not been numerically reported in the reviewed literature. nih.govsmujo.idresearchgate.net
Measurement of Reducing Power
Reducing power is another indicator of antioxidant activity, reflecting a compound's ability to donate electrons and reduce oxidized intermediates. Although lichen extracts containing this compound have been noted for their reducing power, specific numerical data for the reducing power of isolated this compound has not been reported in the comprehensive reviews examined. nih.govsmujo.idresearchgate.net
Comparative Analysis of Antioxidant Potency with Established Compounds
Specific comparative analyses detailing the antioxidant potency of this compound against established antioxidant compounds are not extensively documented in current literature. However, the biological activity of lichen compounds, including this compound, is generally suggested to be linked to their antioxidant properties, possibly due to the presence of phenolic structures within these molecules researchgate.net. Lichens are known to produce a diverse array of secondary metabolites, many of which are phenolic compounds with reactive hydroxyl groups that confer antioxidant potential through various mechanisms, such as scavenging reactive oxygen species (ROS), chelating metal ions, and stabilizing unpaired electrons tandfonline.comresearchgate.netnih.gov.
In broader studies of antioxidant compounds, the potency is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (ferric reducing antioxidant power) assays researchgate.netjapsonline.comscirp.org. For instance, certain plant extracts and isolated phenolic acids have demonstrated varying degrees of antioxidant activity, with some exhibiting high efficacy comparable to or even surpassing synthetic antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid scirp.orgmdpi.comnih.gov. Without specific published data for this compound, a direct comparative table cannot be generated.
Contribution of this compound to Lichen Stress Response Mechanisms
Lichens, as symbiotic organisms, thrive in extreme habitats by employing various adaptive mechanisms, including the production of secondary metabolites that aid in stress tolerance mdpi.com. This compound, as a non-protein amino acid found in Peltigera lichens, is part of this suite of secondary metabolites amazon.comwikipedia.org. Reactive oxygen species (ROS) are commonly produced under abiotic stresses such as desiccation, temperature fluctuations, and high radiation in lichens mdpi.com. Many lichen secondary metabolites have demonstrated significant antioxidant activity, which theoretically contributes to their ability to mitigate oxidative stress researchgate.netmdpi.com.
While the precise contribution of this compound itself to these mechanisms requires further dedicated research, it is hypothesized that, like other lichen secondary metabolites, it plays a role in protecting the symbiotic partners (mycobiont and photobiont) from oxidative damage and other environmental stressors mdpi.com. This protective role is crucial for the lichens' survival in challenging conditions, allowing them to maintain metabolic activity and structural integrity even under stress wikipedia.org.
Structure-Activity Relationship Studies for Antioxidant Properties
Given that this compound is a non-protein amino acid with a distinct chemical structure, its specific functional groups and their arrangement would dictate its antioxidant mechanism (e.g., hydrogen atom transfer, single electron transfer, or metal chelation) and potency. Future research would be needed to elucidate these specific structural determinants for this compound's antioxidant activity.
Enzyme Inhibitory Activities
Enzyme inhibition is a critical area of pharmacological research, as enzymes are key targets for drug development due to their central role in biological processes mdpi.commedcraveonline.com. Inhibitors can modulate enzyme activity, thereby influencing various physiological and pathological pathways nih.gov.
Mechanism of Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a multifunctional copper-containing enzyme that plays a pivotal role in melanogenesis (melanin biosynthesis) in mammals and enzymatic browning in plants and fungi mdpi.comresearchgate.netoamjms.eunih.gov. Its inhibition is a significant target for cosmetic applications (skin lightening) and in the food industry (preventing browning) mdpi.comresearchgate.net.
While general mechanisms of tyrosinase inhibition are well-understood, including competitive, non-competitive, and uncompetitive inhibition, as well as copper chelation at the enzyme's active site nih.govmdpi.comresearchgate.netoamjms.eunih.gov, specific studies detailing the mechanism of this compound's tyrosinase inhibition are not found in the provided information. Many known tyrosinase inhibitors, such as kojic acid and arbutin, act by directly inhibiting the enzyme's activity or by chelating the copper ions essential for its function mdpi.comresearchgate.net. The potential for this compound to inhibit tyrosinase would depend on its molecular structure and its ability to interact with the enzyme's active site or allosteric sites.
Investigation of Other Enzyme Targets and Their Biological Relevance
Beyond tyrosinase, there is no specific information available in the provided search results regarding other enzyme targets for this compound. Enzymes are broadly targeted in drug discovery for various diseases, including metabolic disorders, infectious diseases, and neurological conditions japsonline.commdpi.commedcraveonline.com. For example, enzyme inhibitors are used to treat conditions like asthma, cardiovascular diseases, and viral infections nih.gov. Bacterial enzymes are also important targets for developing new antibacterial agents to combat drug resistance nih.govnih.gov.
The identification of specific enzyme targets for this compound would involve detailed biochemical and pharmacological investigations, potentially utilizing high-throughput screening methods or molecular docking studies to predict interactions based on its chemical structure. The biological relevance of any identified enzyme inhibition would then be assessed in the context of cellular pathways and physiological outcomes.
Advanced Research Methodologies and Future Perspectives
Biotechnological Approaches for Solorinine Production
The inherent challenges of cultivating lichens in their natural environment, such as their slow growth rates and susceptibility to environmental factors, necessitate the development of biotechnological strategies for the sustainable and scalable production of this compound.
Cultivation and Optimization of Lichen Mycobionts for Compound Biosynthesis
Lichens are complex symbiotic associations where secondary metabolites like this compound are primarily produced by the fungal partner, known as the mycobiont. nih.govnih.gov In vitro cultivation of isolated lichen mycobionts presents a promising avenue for the controlled biosynthesis of these compounds, circumventing the limitations of natural harvesting.
However, culturing lichen mycobionts is often challenging due to their slow growth in isolation. Research efforts are directed towards optimizing various culture conditions to enhance biomass production and induce the biosynthesis of specific secondary metabolites. Key factors under investigation include the composition of isolation and culture media (e.g., BBM, MY, and LB media), pH levels, and the inclusion of specific carbon sources and growth factors. For example, studies on other lichen mycobionts have explored the influence of nitrogen sources on metabolite production and the effects of sugar and sugar alcohol supplements on growth rates. nih.gov Successful optimization of these parameters is crucial for achieving economically viable yields of this compound from mycobiont cultures.
Recombinant Expression Systems for Industrial-Scale Production
Recombinant expression systems offer a powerful biotechnological tool for producing compounds by introducing the genetic information for their biosynthesis into a heterologous host organism. While this technology is extensively applied to proteins, its principles could theoretically be extended to the biosynthesis of complex natural products like this compound, provided that the complete biosynthetic pathway and the genes encoding the relevant enzymes are fully elucidated.
A variety of host expression systems are available, including bacterial (e.g., Escherichia coli), yeast (e.g., Pichia pastoris), fungal, insect, and mammalian cell systems. The selection of an appropriate system depends on factors such as the complexity of the target compound, the need for post-translational modifications, desired yield, and cost-effectiveness. For complex natural products like this compound, eukaryotic systems (such as yeast or filamentous fungi) might be more suitable due to their capacity for complex metabolic engineering and their ability to perform necessary post-translational modifications that prokaryotic systems often lack. Fungi, in particular, are recognized for their ability to secrete high levels of enzymes and are being explored for the production of high-value compounds. This approach would necessitate extensive genomic and transcriptomic studies of this compound-producing lichens to identify and isolate the specific genes responsible for its biosynthesis.
Advanced Analytical and Omics Platforms for this compound Research
Modern analytical and "omics" technologies are revolutionizing the study of natural products, offering unprecedented depth in understanding complex chemical profiles and biological processes.
Application of Metabolomics in Lichen Chemistry
Metabolomics, the comprehensive study of all metabolites within a biological system, provides invaluable insights into the metabolic pathways and chemical diversity of lichens. For this compound research, metabolomics can elucidate how its production is influenced by environmental conditions, symbiotic interactions, or genetic manipulations of the mycobiont.
Advanced techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), are increasingly employed to provide a deeper and more sensitive analysis of the lichen metabolome compared to traditional methods like thin-layer chromatography (TLC). The development of specialized databases, such as the Lichen DataBase (LDB), which compiles high-resolution MS/MS spectra of numerous lichen metabolites, significantly aids in the rapid identification and dereplication of known and novel compounds, including this compound and its potential precursors or derivatives. This holistic approach is crucial for understanding the entire biosynthetic network leading to this compound.
Hyphenated Techniques for Comprehensive Profiling
Hyphenated techniques combine the strengths of two or more analytical methods, typically a separation technique with a spectroscopic detection technology, to achieve enhanced sensitivity, specificity, and resolution in analyzing complex samples. These techniques are indispensable for the comprehensive profiling of this compound in lichen extracts or biotechnologically produced samples.
Common hyphenated techniques relevant to this compound research include:
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These methods are widely used for separating this compound from complex matrices and providing detailed information about its molecular weight and fragmentation patterns, crucial for identification and structural elucidation, even at trace levels.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is particularly powerful for the structural elucidation of natural products in complex mixtures without the need for extensive prior purification. This technique can provide detailed insights into the connectivity and stereochemistry of this compound.
Ambient Ionization Mass Spectrometry (e.g., ASAP-MS, DART-MS): Techniques like Atmospheric Solid Analysis Probe Mass Spectrometry (ASAP-MS) and Direct Analysis in Real Time Mass Spectrometry (DART-MS) enable rapid, direct screening of lichen samples without extensive sample preparation or solvents. These methods provide high-resolution metabolic profiles, offering a quick and informative overview of the compounds present, including this compound.
These integrated analytical platforms are vital for accurate quantification, purity assessment, and the discovery of new this compound analogs or related compounds.
Computational Chemistry and In Silico Modeling of this compound
Computational chemistry, often referred to as in silico modeling, applies theoretical and computational methods to study chemical systems and predict their properties and behavior. For this compound, these approaches can significantly accelerate research and development by providing insights that complement or guide experimental work, potentially reducing costs and time.
Key applications of computational chemistry in this compound research include:
Structure-Based and Ligand-Based Modeling: Computational methods like molecular docking and molecular dynamics simulations can predict how this compound interacts with potential biological targets (e.g., enzymes or receptors). This is crucial for understanding its mechanism of action and exploring its pharmacological potential.
Prediction of Physicochemical and ADMET Properties: In silico models can predict various properties of this compound, including its solubility, stability, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Such predictions are essential for assessing its drug-likeness and guiding further development.
Biosynthesis Pathway Elucidation: By integrating genomic, transcriptomic, and metabolomic data, computational tools can assist in mapping out the complex biosynthetic pathways of this compound. This involves predicting enzyme functions, identifying key enzymatic steps, and understanding regulatory mechanisms.
De Novo Molecule Design and Analog Generation: Advanced computational techniques, including generative models powered by artificial intelligence and machine learning, can be employed to design novel molecules with optimized properties. This could lead to the discovery of this compound analogs with improved efficacy, selectivity, or bioavailability.
Quantum Chemical Calculations: Quantum chemistry software can be used to analyze the electronic structure and properties of this compound, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This provides a deeper understanding of its reactivity, stability, and potential for chemical modifications.
These computational approaches represent a powerful frontier in this compound research, enabling a more efficient and targeted exploration of its chemical and biological landscape.
Molecular Docking Simulations for Target Identification
Molecular docking simulations are computational techniques used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor or target protein). jscimedcentral.com This method aims to determine the optimal binding pose and affinity, thereby identifying potential biological targets for a given compound. jscimedcentral.comjournaljalsi.com While molecular docking is widely applied in the screening and development of new drug candidates, including natural products, specific studies detailing molecular docking simulations for this compound to identify its biological targets are not extensively reported in current literature. pensoft.netjournaljalsi.comnih.govresearchgate.net The absence of such detailed studies suggests an unexplored avenue for future research into this compound's potential therapeutic applications and its precise mechanisms of action within biological systems.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govwikipedia.org By analyzing physicochemical properties or theoretical molecular descriptors, QSAR models can predict the activities of new chemicals and provide insights into the structural requirements for specific bioactivities. nih.govwikipedia.org This approach is valuable for lead optimization and drug design, enabling the prediction of efficacy and toxicity before experimental synthesis and testing. nih.govljmu.ac.uk Similar to molecular docking, specific QSAR studies focusing solely on this compound to elucidate the structural features responsible for its observed activities, such as its antioxidant potential, are not broadly documented. nih.govnih.govljmu.ac.ukrsc.orgfrontiersin.org This represents a significant gap in the understanding of this compound's structure-activity relationships and its potential for rational design or modification.
Ecological and Chemotaxonomic Significance of this compound
This compound's presence within lichens is not merely incidental; it plays a role in the ecological interactions and survival strategies of these symbiotic organisms and serves as a valuable marker in their classification.
Role in Lichen Interactions and Survival
Lichens are known for their remarkable ability to thrive in extreme environments, enduring conditions such as desiccation, high UV radiation, temperature fluctuations, and oxidative stress. researchgate.netdoi.org This resilience is significantly attributed to their production of diverse secondary metabolites. researchgate.netdoi.org this compound, as a lichen compound, has been suggested to play a physiological role under water-deficient conditions in many lichen species. pensoft.net In general, lichen compounds contribute to defense mechanisms against various biotic and abiotic factors, including acting as antioxidants, UV-protective agents, and allelochemicals. researchgate.netdoi.orgmdpi.com The antioxidant activity demonstrated by this compound (EC50 = 120 µmol/L) [Previous search result 13] positions it as a potential contributor to the lichen's defense against reactive oxygen species (ROS) generated during environmental stresses. researchgate.netdoi.org
Chemotaxonomic Markers in Lichen Systematics
Chemotaxonomy utilizes the chemical composition of organisms as a tool for their classification and identification. Lichen substances are particularly important in the systematic classification of lichens due to their unique and often species-specific distribution. mdpi.com The consistent presence of this compound in all examined specimens of Solorina crocea from various geographical regions (Europe, North America, Japan), and its detection across all species of Solorina and Peltigera, while being absent in the closely related Nephromataceae family, strongly supports its utility as a chemotaxonomic marker. pensoft.net This distinct distribution pattern aids in differentiating and classifying lichen species within the Peltigerales order, providing valuable insights into their evolutionary relationships and taxonomic boundaries.
Unexplored Biological Activities and Mechanistic Pathways
Beyond its suggested ecological roles, this compound exhibits promising biological activities that warrant further investigation into their underlying mechanistic pathways.
The most notable biological activity identified for this compound to date is its potent antioxidant capacity. Studies have shown that this compound possesses an anti-oxidation activity with an EC50 value of 120 µmol/L, which is comparable to that of the standard antioxidant Trolox (EC50 = 150 µmol/L). [Previous search result 13] This suggests that this compound is an effective scavenger of free radicals.
The general mechanisms of antioxidant action involve several pathways:
Direct Scavenging of Reactive Oxygen Species (ROS): Antioxidants can directly react with and neutralize harmful free radicals such as superoxide (B77818) anions, hydroxyl radicals, and peroxyl radicals. researchgate.netmdpi.commdpi.comnih.gov this compound's classification as a "potent ROS specific scavenger" researchgate.net indicates this direct interaction as a primary mechanism.
Inhibition of ROS-Generating Enzymes: Some antioxidants can reduce oxidative stress by inhibiting enzymes responsible for producing reactive oxygen species. nih.gov
Enhancement of Endogenous Antioxidant Enzymes: Certain compounds can upregulate or enhance the activity of the body's own antioxidant defense enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comnih.govfrontiersin.org
Metal Ion Chelation: Antioxidants can chelate metal ions (e.g., iron and copper), thereby preventing their participation in reactions that generate free radicals. mdpi.comfrontiersin.org
While this compound's strong antioxidant activity is established, the specific molecular and cellular mechanisms through which it exerts this effect are not yet fully elucidated. Further research is needed to determine if this compound primarily acts through direct radical scavenging, modulation of enzymatic activities, metal chelation, or a combination of these pathways. The exploration of these mechanistic pathways could unlock additional therapeutic potentials for this compound and related quaternary ammonium (B1175870) compounds.
Q & A
Q. What are best practices for replicating this compound’s pharmacological studies?
- Methodological Answer :
Adhere to ARRIVE guidelines for in vivo studies.
Share raw data (e.g., NMR spectra, assay protocols) as supplementary information.
Use blinded analysis to reduce bias .
Guidelines for Referencing and Reproducibility
- Experimental Reproducibility : Document all steps in the "Experimental" section, including equipment models and software versions. Provide raw data in supplementary files .
- Handling Contradictions : Use funnel plots or sensitivity analysis to assess publication bias in meta-studies .
- Literature Review : Prioritize peer-reviewed journals over preprint repositories. Use citation managers (Zotero, EndNote) to track sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
